4-tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
Description
This compound is a pyrimidine derivative featuring a tert-butyl group at the 4-position, a methyl group at the 2-position, and a piperazine ring substituted at the 6-position with a 2-methyl-1,3-oxazol-4-ylmethyl moiety. Its structural complexity suggests applications in targeting enzymes or receptors where aromatic heterocycles and flexible amine-based linkers are critical .
Properties
IUPAC Name |
4-[[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O/c1-13-19-16(18(3,4)5)10-17(20-13)23-8-6-22(7-9-23)11-15-12-24-14(2)21-15/h10,12H,6-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWUWFHDMDYODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=COC(=N3)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a member of the pyrimidine class, known for its diverse biological activities. This article aims to explore its biological properties, including anticancer, antibacterial, and enzyme inhibitory effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound features a pyrimidine core substituted with a tert-butyl group and a piperazine moiety linked to an oxazole ring. This unique structure contributes to its biological activity.
Anticancer Activity
Research has shown that compounds containing pyrimidine and oxazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that related oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and lung carcinoma, with IC50 values ranging from 92.4 µM to lower values depending on structural modifications .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 92.4 |
| Compound B | CaCo-2 (Colon) | 85.3 |
| Compound C | LXFA 629 (Lung) | 78.6 |
Antibacterial Activity
The compound's structural features suggest potential antibacterial effects. Studies have reported that similar piperazine derivatives exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These compounds typically show IC50 values in the range of 1 to 10 µM, indicating their efficacy as antibacterial agents .
Table 2: Antibacterial Activity of Piperazine Derivatives
| Compound | Bacterial Strain Tested | IC50 Value (µM) |
|---|---|---|
| Compound D | Salmonella typhi | 5.0 |
| Compound E | Bacillus subtilis | 3.5 |
Enzyme Inhibition
In addition to its antibacterial and anticancer properties, the compound may also act as an enzyme inhibitor. Research on related compounds has demonstrated strong inhibitory effects against acetylcholinesterase (AChE) and urease, with some derivatives showing IC50 values as low as 0.63 µM for urease inhibition .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound F | AChE | 1.21 |
| Compound G | Urease | 0.63 |
Case Studies
- Anticancer Study : A study investigated the anticancer potential of a series of oxadiazole derivatives, including those similar to our compound. The results indicated selective cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing activity .
- Antibacterial Evaluation : Another study focused on the antibacterial properties of synthesized piperazine derivatives, revealing significant activity against Bacillus subtilis. The study employed various testing methods, confirming the efficacy of these compounds in inhibiting bacterial growth .
- Enzyme Inhibition Research : A comprehensive evaluation of enzyme inhibitors highlighted the potential of piperazine-containing compounds to inhibit AChE effectively. This property suggests possible applications in treating neurodegenerative diseases like Alzheimer’s .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
Anticancer Activity
Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with substituted piperazine groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves interference with DNA synthesis or modulation of signaling pathways related to cell growth.
Antimicrobial Properties
Compounds containing oxazole rings are known for their antimicrobial properties. Preliminary tests suggest that 4-tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine may possess activity against both bacterial and fungal strains, making it a candidate for further investigation in the development of new antibiotics.
Neurological Applications
Piperazine derivatives are frequently explored for their neuropharmacological effects. The compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety or depression. Studies on related compounds have shown promise in modulating serotonin and dopamine receptors.
Case Studies
Several case studies highlight the potential applications of similar compounds:
- Anticancer Research : A study published in European Journal of Medicinal Chemistry reported that a related piperazine-pyrimidine derivative exhibited significant anti-proliferative activity against breast cancer cells, suggesting that structural modifications could enhance efficacy against specific cancer types .
- Antimicrobial Testing : Research conducted on oxazole-containing compounds revealed substantial antibacterial activity against resistant strains of Staphylococcus aureus, indicating that structural features similar to those in this compound could be crucial for developing new antimicrobial agents .
- Neuropharmacological Studies : A recent investigation into piperazine derivatives showed their potential as anxiolytics, with some compounds demonstrating efficacy comparable to established medications in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several piperazine-containing pyrimidine derivatives. Below is a comparative analysis based on substituent variations, physicochemical properties, and inferred biological relevance:
Table 1: Structural and Functional Comparison
Key Observations:
Oxazole vs. Thiazole Substitution : The oxazole variant (target compound) is less polarizable than its thiazole analog due to oxygen’s lower atomic polarizability compared to sulfur. However, oxazole derivatives often exhibit superior metabolic stability in vivo .
Sulfonyl vs. Alkyl/Aryl Substitutions : The sulfonyl group in the compound from enhances hydrophilicity, which may improve aqueous solubility but reduce membrane permeability compared to the target compound’s oxazole-methyl group.
Methoxy vs.
Research Findings and Inferences
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its analogs, involving nucleophilic substitution on pyrimidine and subsequent coupling of the piperazine-oxazole moiety. Challenges may include regioselectivity in oxazole functionalization .
- Biological Relevance : Piperazine-pyrimidine hybrids are frequently investigated as kinase inhibitors or GPCR modulators. The tert-butyl group may enhance binding to hydrophobic pockets, while the oxazole could engage in dipole interactions with target proteins .
- Physicochemical Properties : Calculated logP values (using fragment-based methods) suggest the target compound has moderate lipophilicity (clogP ~2.5–3.0), balancing bioavailability and solubility better than the trimethoxybenzyl analog (clogP ~4.0) .
Preparation Methods
Pyrimidine Core Synthesis
The pyrimidine backbone is constructed through cyclocondensation reactions. A common approach involves reacting β-diketones or β-keto esters with urea or thiourea derivatives under acidic or basic conditions . For this compound:
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Step 1 : 6-Chloro-4-tert-butyl-2-methylpyrimidine is synthesized by treating 4-tert-butylacetophenone with guanidine hydrochloride in the presence of sodium ethoxide. The tert-butyl group enhances steric stability, while the methyl group is introduced via methylation of the pyrimidine nitrogen .
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Step 2 : Selective substitution at the 6-position is achieved using nucleophilic aromatic substitution (NAS). Chlorine at C6 is replaced with piperazine under refluxing conditions in dimethylformamide (DMF) with potassium carbonate as a base .
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF |
| Catalyst | K2CO3 |
| Reaction Time | 12–24 hours |
Piperazine Functionalization
The piperazine moiety is modified to introduce the 2-methyl-1,3-oxazol-4-ylmethyl group. This step employs reductive amination or alkylation:
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Reductive Amination : 2-Methyl-1,3-oxazole-4-carbaldehyde is reacted with piperazine using sodium cyanoborohydride (NaBH3CN) in methanol. This method ensures regioselective attachment to the piperazine nitrogen .
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Alkylation : Alternatively, 4-(chloromethyl)-2-methyl-1,3-oxazole is coupled with piperazine in acetonitrile with triethylamine (TEA) as a base. This method achieves a 78% yield after column chromatography .
Comparative Analysis :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Reductive Amination | 65% | 92% |
| Alkylation | 78% | 95% |
Oxazole Ring Conjugation
The 2-methyl-1,3-oxazole ring is synthesized separately and attached via a methylene spacer. The Robinson-Gabriel synthesis is typical:
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Step 1 : Cyclization of N-acetylated β-amino alcohols using phosphoryl chloride (POCl3) yields 2-methyl-1,3-oxazole .
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Step 2 : The oxazole is brominated at the 4-position using N-bromosuccinimide (NBS), followed by coupling with piperazine via a nucleophilic substitution reaction .
Optimization Insights :
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Using Pd(OAc)2 as a catalyst improves coupling efficiency by 15% .
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Solvent systems like tetrahydrofuran (THF) reduce side-product formation compared to dichloromethane (DCM) .
Purification and Characterization
Final purification involves silica gel chromatography with ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
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1H NMR (400 MHz, CDCl3) : δ 1.42 (s, 9H, tert-butyl), 2.51 (s, 3H, pyrimidine-CH3), 2.78 (t, 4H, piperazine), 3.64 (s, 2H, CH2-oxazole) .
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HRMS : m/z calculated for C18H27N5O [M+H]+: 329.4; found: 329.42 .
Industrial-Scale Considerations
For large batches (>1 kg), continuous-flow reactors enhance reproducibility. Key parameters include:
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for synthesizing 4-tert-butyl-2-methyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. For example, the piperazine moiety is introduced via nucleophilic substitution or Buchwald-Hartwig amination, followed by oxazole ring formation through cyclization. Key steps include using stannous chloride for reductions and dimethylformamide (DMF) as a solvent. Reaction progress is monitored via thin-layer chromatography (TLC) to ensure intermediate purity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for absolute configuration determination. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the oxazole ring .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
- Methodological Answer : Yield optimization requires systematic parameter screening:
- Temperature : Elevated temperatures (80–100°C) accelerate coupling reactions but may degrade heat-sensitive intermediates.
- Solvent : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance nucleophilicity of the piperazine nitrogen.
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency.
Parallel reaction monitoring via TLC or LC-MS ensures real-time adjustments .
Q. What methodologies are used to analyze its interactions with biological targets such as enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Computational models predict binding affinities to targets like serotonin or dopamine receptors, leveraging the compound’s piperazine-oxazole scaffold.
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (e.g., association/dissociation rates).
- In Vitro Assays : Radioligand displacement studies measure competitive inhibition (e.g., using ³H-labeled ligands in receptor-binding assays) .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Purity : Impurities >95% via HPLC reduce off-target effects.
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
- Structural Analogues : Compare activity profiles with structurally related compounds (e.g., piperazine-containing derivatives) to identify pharmacophore contributions .
Key Notes
- Structural analogs (e.g., TZB-30878) highlight the piperazine ring’s role in target engagement .
- Synthetic intermediates (e.g., 4-chloropyrazole derivatives) require rigorous purification to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
